1-(Oxolane-2-carbonyl)piperidin-4-ol

Description

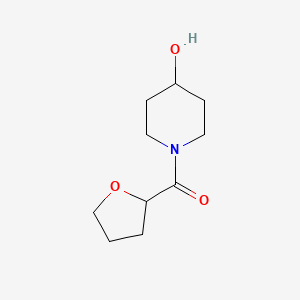

1-(Oxolane-2-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a hydroxyl group and at the 1-position with an oxolane-2-carbonyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in modulating enzyme interactions or receptor binding.

Properties

CAS No. |

1156976-90-7 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C10H17NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h8-9,12H,1-7H2 |

InChI Key |

GLPJLVDCJQRDCO-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)O |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 1-(Oxolane-2-carbonyl)piperidin-4-ol and analogous piperidine derivatives:

*Calculated based on molecular formulas.

Key Findings and Mechanistic Insights

- Position of Hydroxyl Group : The 4-OH position in this compound contrasts with the 3-OH in RB-019 (a related SK1 inhibitor), which exhibits lower selectivity (6.1-fold for SK1). This suggests that hydroxyl placement significantly impacts target specificity in kinase inhibition .

- Substituent Effects: The oxolane-2-carbonyl group introduces rigidity and polarity compared to RB-005’s flexible 4-octylphenethyl chain. This may reduce membrane permeability but enhance target binding precision in polar environments.

- Biological Activity :

- RB-005’s phenethyl chain enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets in sphingosine kinases .

- P4MP4’s dual piperidine structure disrupts bacterial type IV pilus (T4P) assembly, a mechanism distinct from kinase inhibition, highlighting how scaffold modifications redirect biological function .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | RB-005 | 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one |

|---|---|---|---|

| H-Bond Donors | 1 (C4-OH) | 1 (C4-OH) | 1 (aminomethyl) |

| H-Bond Acceptors | 4 (oxolane O, carbonyl O, C4-OH) | 2 (C4-OH, ether O) | 4 (oxolane O, carbonyl O, ketone O) |

| LogP (Predicted) | Moderate (~1.5–2.5)* | High (~5.0–6.0)* | Low (~0.5–1.0)* |

| TPSA (Ų) | ~70–80* | ~40–50* | ~80–90* |

*Estimated based on structural analogs.

- Solubility : The oxolane-2-carbonyl group likely increases aqueous solubility compared to RB-005’s lipophilic chain but reduces it relative to carboxylic acid derivatives (e.g., ’s compound) .

- BBB Permeability : RB-005’s high lipophilicity may enhance blood-brain barrier penetration, whereas the polar oxolane-carbonyl group in the target compound could limit CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.